molecular formula C17H19ClN6 B11299476 N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11299476
M. Wt: 342.8 g/mol
InChI Key: VZZHSLFGRJGYNK-UHFFFAOYSA-N
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Description

N4-(3-CHLOROPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anti-cancer properties. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLOROPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization to introduce the desired substituents . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and catalysts such as acids or bases to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-CHLOROPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substituents, which contribute to its distinct chemical and biological properties. Its ability to inhibit PTKs and its potential anti-cancer activity make it a valuable compound for further research and development .

Properties

Molecular Formula

C17H19ClN6

Molecular Weight

342.8 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H19ClN6/c1-24-16-14(10-19-24)15(20-13-8-4-5-11(18)9-13)22-17(23-16)21-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H2,20,21,22,23)

InChI Key

VZZHSLFGRJGYNK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NC4CCCC4

Origin of Product

United States

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